(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride
Description
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride (CAS: 80096-57-7) is a tetralin-derived primary amine hydrochloride with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . Its structure features a partially saturated naphthalene ring (tetralin) substituted with an aminomethyl group at the 1-position, stabilized by a hydrochloride salt. This compound is primarily used in research settings, particularly as a synthetic intermediate for pharmaceuticals and bioactive molecules. Limited commercial availability is noted, with production and shipping hubs in China, India, and Germany .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBHZUXYMPUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80096-57-7 | |
| Record name | 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80096-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with significant potential in pharmacological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a tetrahydronaphthalene moiety attached to a methanamine group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Research indicates that this compound may interact with several neurotransmitter systems, particularly the dopaminergic system. Similar compounds have shown selective affinity for dopamine D1 receptors over D2 receptors, suggesting a potential role in modulating dopaminergic signaling pathways .
Therapeutic Potential
The compound's biological activity has been explored in various contexts:
- Neuropharmacology : Its potential as a modulator of dopamine receptors suggests applications in treating conditions like Parkinson's disease and schizophrenia. Compounds with similar structures have been shown to exhibit neuroprotective effects and enhance dopaminergic transmission .
- Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydronaphthalene structures possess cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the naphthalene core can significantly enhance antitumor efficacy .
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with naphthalene derivatives. The presence of the amine functional group may contribute to this activity by disrupting microbial cell membranes or inhibiting key metabolic pathways .
In Vitro Studies
A study examining the cytotoxic effects of various naphthalene derivatives found that this compound exhibited significant growth inhibition in specific cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents .
In Vivo Studies
Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest promising results in models of neurodegenerative diseases, where it may improve motor function and reduce neuroinflammation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 201.71 g/mol |
| Solubility | Soluble in water (as hydrochloride) |
| Potential Applications | Neuropharmacology, Antitumor therapy |
| IC50 (Cancer Cell Lines) | Comparable to standard chemotherapeutics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous tetralin- and naphthalene-based amines, focusing on molecular properties, substituent effects, and pharmacological relevance.
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Bioactivity: The primary amine in (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine HCl contrasts with imidazoline derivatives like Tetrahydrozoline HCl, which exhibit direct α-adrenergic activity due to their heterocyclic structure .
Structural Modifications and Pharmacological Divergence: The methyl-substituted analog (C₁₂H₁₈ClN) shows increased molecular weight but reduced commercial viability, likely due to steric hindrance affecting receptor interactions . Tetrahydroisoquinoline derivatives (e.g., intermediates in –4) share partial structural homology but demonstrate distinct α-adrenergic and calcium channel modulation, highlighting the importance of ring saturation and heteroatom placement .
Synthetic Utility :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
